molecular formula C32H28FN3O4S B1193211 NEU-1045

NEU-1045

Cat. No. B1193211
M. Wt: 569.6514
InChI Key: JAHULYBEHCDIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NEU-1045 is a T. brucei proliferation inhibitor, and is a promising lead with cross-pathogen activity. NEU-1045 inhibited T. brucei, T. cruzi, and L. major proliferation with good potency (T. brucei EC50 = 0.37 μM;  T. cruzi EC50 = 2.8 μM;  L. major EC50 = 1.2 μM). Human African trypanosomiasis (HAT), Chagas disease, and leishmaniasis present a significant burden across the developing world. Existing therapeutics for these protozoal neglected tropical diseases suffer from severe side effects and toxicity.

Scientific Research Applications

Lanthanide and Actinide Contractions

This study discusses the chemistry of elements with a nuclear charge greater than 105, providing theoretical estimates of their physical and chemical properties. It highlights the unexpected chemistry of these elements, which could be relevant in understanding NEU-1045's applications in the context of superheavy elements (Seth, Dolg, Fulde, & Schwerdtfeger, 1995).

Synchrotron Radiation Research

This paper describes the use of synchrotron radiation from storage rings in scientific research, enhancing capabilities in various fields like physics, chemistry, and biology. This technology could be pertinent in studying substances like NEU-1045 (Eisenberger, 1986).

Stress and Strain Analysis

Research on estimating local elasto-plastic stress and strain responses at notches, using methods like the Neuber rule, can be crucial in understanding the material properties of substances like NEU-1045 under stress conditions (Ince & Bang, 2017).

Nucleotide Excision Repair

This study investigates how mammalian nucleotide excision repair detects a range of base lesions. Understanding the interaction of NEU-1045 with DNA or its impact on cellular mechanisms could be an area of interest (Gunz, Hess, & Naegeli, 1996).

Research Funding and Policy

An analysis of the role of federal government in funding research and developing policy environments for R&D, which is crucial for advancing scientific research including studies on NEU-1045 (Bloch & Vest, 1999).

Electropulsing on Steel Damage

Study on the impact of electropulsing on steel, which could have implications in understanding the physical properties and treatment effects on materials like NEU-1045 (Zhou et al., 2000).

Lead Discovery and Optimization

This paper discusses the identification of NEU-1045 as a promising lead with cross-pathogen activity against diseases like HAT, Chagas disease, and leishmaniasis. It focuses on improving the drug-like properties of NEU-1045 (Devine et al., 2017).

Crack Healing in Steel

Research on internal crack healing in 1045 steel, which could be relevant in understanding the repair mechanisms applicable to materials like NEU-1045 (Wei et al., 2006).

properties

Product Name

NEU-1045

Molecular Formula

C32H28FN3O4S

Molecular Weight

569.6514

IUPAC Name

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine

InChI

InChI=1S/C32H28FN3O4S/c33-26-3-1-2-23(20-26)22-40-28-9-7-27(8-10-28)35-32-14-15-34-31-13-6-25(21-30(31)32)24-4-11-29(12-5-24)41(37,38)36-16-18-39-19-17-36/h1-15,20-21H,16-19,22H2,(H,34,35)

InChI Key

JAHULYBEHCDIPN-UHFFFAOYSA-N

SMILES

FC1=CC(COC(C=C2)=CC=C2NC3=CC=NC(C3=C4)=CC=C4C5=CC=C(S(N6CCOCC6)(=O)=O)C=C5)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NEU-1045;  NEU 1045;  NEU1045.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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